Methyl 5-(6-Quinolyl)isoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32708682” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32708682” involves several steps, starting with the selection of appropriate precursors. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction of precursor A with reagent B under controlled temperature.
Step 2: Intermediate formation, followed by purification.
Step 3: Final reaction with reagent C to yield “MFCD32708682”.
Industrial Production Methods: In an industrial setting, the production of “MFCD32708682” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk synthesis: Utilizing large quantities of precursors and reagents.
Optimization: Ensuring high yield and purity through process optimization.
Quality Control: Rigorous testing to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32708682” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific functional groups with others under specific conditions.
Common Reagents and Conditions:
Oxidation: Utilizes reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or alkylating agents under controlled temperature and pressure.
Major Products: The reactions of “MFCD32708682” yield various products depending on the type of reaction and conditions used. These products are often intermediates for further chemical synthesis or final compounds with specific applications.
Wissenschaftliche Forschungsanwendungen
“MFCD32708682” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “MFCD32708682” involves its interaction with specific molecular targets. It exerts its effects through:
Binding to receptors: Interaction with cellular receptors to modulate biological pathways.
Enzyme inhibition: Inhibition of specific enzymes, affecting metabolic processes.
Signal transduction: Modulation of signaling pathways, leading to physiological responses.
Vergleich Mit ähnlichen Verbindungen
“MFCD32708682” is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar structure but different reactivity.
Compound B: Shares some functional groups but has distinct applications.
Compound C: Exhibits similar biological activity but differs in its mechanism of action.
The uniqueness of “MFCD32708682” lies in its specific molecular structure, reactivity, and wide range of applications, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C14H10N2O3 |
---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
methyl 5-quinolin-6-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)12-8-13(19-16-12)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,1H3 |
InChI-Schlüssel |
APRHILIODBOINF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.